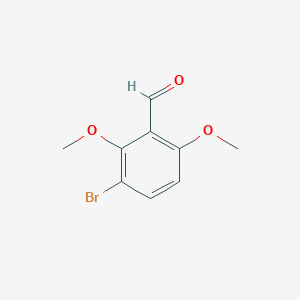

3-Bromo-2,6-dimethoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZDPLCWTYHSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxybenzaldehyde typically involves the bromination of 2,6-dimethoxybenzaldehyde. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Bromo-2,6-dimethoxybenzoic acid.

Reduction: 3-Bromo-2,6-dimethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-2,6-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methoxy groups (–OCH₃) are strong electron-donating groups, activating the benzene ring toward electrophilic substitution, whereas methyl (–CH₃) groups provide steric bulk without significant electronic activation. Fluorine (–F) is electron-withdrawing, deactivating the ring .

- Reactivity : The position of bromine (meta vs. para) influences regioselectivity in cross-coupling reactions. For example, this compound participates in Myura–Suzuki couplings to generate PROTACs, while 2-bromo-4,6-dimethoxybenzaldehyde may exhibit altered reactivity due to its substitution pattern .

Reactivity in Cross-Coupling Reactions

- Methoxy vs. Methyl : Methoxy groups enhance the electron density of the benzene ring, facilitating oxidative addition in palladium-catalyzed reactions. In contrast, methyl groups reduce reactivity due to steric effects .

- Bromine Position : Bromine at the 3-position (meta) directs subsequent substitutions to specific sites, whereas para-substituted bromine (as in 4-bromo-2,6-dimethoxybenzaldehyde) alters the electronic landscape for nucleophilic attacks .

Biological Activity

3-Bromo-2,6-dimethoxybenzaldehyde is a brominated aromatic aldehyde that has garnered interest due to its potential biological activities. This compound is structurally characterized by the presence of bromine and methoxy groups, which may influence its reactivity and biological properties. The following sections provide an overview of the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzaldehyde using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction yields the desired brominated product alongside other by-products, necessitating purification techniques such as column chromatography to isolate the target compound .

Biological Activity

This compound has been studied for its various biological activities, particularly its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's bactericidal activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a strong ability to scavenge free radicals, indicating its potential utility in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 15 µM |

| ABTS Scavenging | 12 µM |

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results against various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 µM |

| MCF-7 (Breast Cancer) | 25 µM |

| A549 (Lung Cancer) | 30 µM |

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles in biological systems. This reactivity may lead to modifications in biomolecules such as proteins and nucleic acids, contributing to its antimicrobial and anticancer effects .

Case Studies

A notable case study involved the evaluation of the compound's effect on human cancer cell lines. Researchers treated HeLa cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, indicating that the compound effectively inhibits cell proliferation .

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-2,6-dimethoxybenzaldehyde, and what key reaction conditions are required?

A common synthetic approach involves bromination of 2,6-dimethoxybenzaldehyde derivatives. For example, bromination using HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) can introduce the bromo substituent at the 3-position. Purification typically involves column chromatography or recrystallization using solvents like ethyl acetate/hexane . Key considerations include maintaining anhydrous conditions to avoid side reactions and monitoring reaction progress via TLC.

Basic: What safety precautions and handling protocols are recommended for this compound in laboratory settings?

Essential safety measures include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Storage : Store in a cool, dry place away from oxidizing agents and reducing agents.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can spectroscopic techniques (NMR, IR, Mass Spec) be employed to confirm the structure and purity of this compound?

- NMR : H NMR should show characteristic aldehyde proton signals (~10 ppm) and aromatic protons split by substituents (e.g., methoxy groups at δ ~3.8 ppm). C NMR confirms carbonyl (C=O, ~190 ppm) and quaternary carbons.

- IR : Strong C=O stretch (~1700 cm) and C-Br vibrations (~600 cm).

- Mass Spec : Molecular ion peak at m/z 245 (for CHBrO) and fragmentation patterns consistent with methoxy and bromine loss .

Advanced: What challenges arise in achieving regioselective bromination of dimethoxybenzaldehyde derivatives, and how can reaction conditions be optimized to enhance selectivity?

Regioselectivity is influenced by electronic and steric factors. The 3-position is activated by methoxy groups, but competing para-bromination can occur. Optimization strategies:

- Directing Groups : Use Lewis acids (e.g., FeBr) to stabilize intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, improving 3-bromo selectivity .

Advanced: In what ways does the electronic distribution of this compound influence its reactivity in cross-coupling reactions, and what computational methods validate these effects?

The electron-withdrawing bromine and electron-donating methoxy groups create a polarized aromatic ring, enhancing reactivity in Suzuki or Ullmann couplings. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group acts as an electrophilic center in condensation reactions, validated by Mulliken charge analysis .

Advanced: How can discrepancies in reported spectral data for this compound be resolved through multi-technique analytical approaches?

Conflicting NMR or IR data may arise from impurities or solvent effects. Resolution strategies:

- Multi-Dimensional NMR : Use H-C HSQC to correlate ambiguous signals.

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing.

- Elemental Analysis : Confirm purity (>98%) to rule out contaminants .

Advanced: What role does this compound serve as a precursor in the synthesis of bioactive benzamide derivatives, and what pharmacological targets have been explored?

This compound is a key intermediate in synthesizing benzamide-based inhibitors. For example:

- Anticancer Agents : Derivatives targeting histone deacetylases (HDACs) show apoptosis-inducing activity.

- Antimicrobials : Amide-linked analogs exhibit activity against Gram-positive bacteria.

Mechanistic studies involve in vitro enzyme assays (e.g., IC determination) and molecular docking to validate target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.